molecular formula C4H9NO3S B6179041 (3R)-oxolane-3-sulfonamide CAS No. 2639374-77-7

(3R)-oxolane-3-sulfonamide

Cat. No.: B6179041
CAS No.: 2639374-77-7
M. Wt: 151.2
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Description

(3R)-Oxolane-3-sulfonamide is a chiral compound belonging to the class of oxolane derivatives It features a sulfonamide group attached to the third carbon of the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-oxolane-3-sulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the oxolane ring, which can be derived from dihydrofuran.

    Sulfonamide Introduction: The sulfonamide group is introduced via sulfonylation reactions. This involves reacting the oxolane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Chiral Resolution: The chiral center at the third carbon is resolved using chiral catalysts or chiral auxiliaries to obtain the (3R) configuration.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Large-Scale Sulfonylation: Utilizing large reactors to carry out the sulfonylation reaction under controlled temperature and pressure conditions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (3R)-Oxolane-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The oxolane ring can undergo nucleophilic substitution reactions, where the sulfonamide group acts as a leaving group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

(3R)-Oxolane-3-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-oxolane-3-sulfonamide involves its interaction with biological targets:

    Molecular Targets: The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the natural substrate.

    Pathways Involved: The compound may interfere with metabolic pathways by inhibiting key enzymes, leading to therapeutic effects such as antimicrobial activity.

Comparison with Similar Compounds

    (3S)-Oxolane-3-sulfonamide: The enantiomer of (3R)-oxolane-3-sulfonamide, differing in the configuration at the third carbon.

    Oxolane-2-sulfonamide: A similar compound with the sulfonamide group attached to the second carbon of the oxolane ring.

    Tetrahydrofuran-3-sulfonamide: A related compound with a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness: this compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other positional isomers. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

2639374-77-7

Molecular Formula

C4H9NO3S

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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